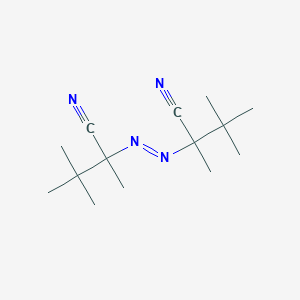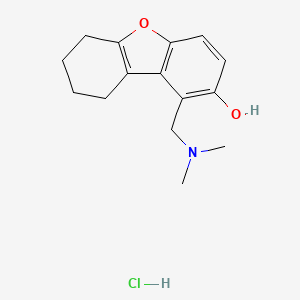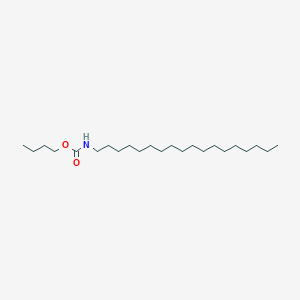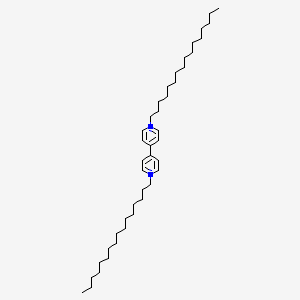
4,4'-Bipyridinium, 1,1'-dihexadecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bipyridinium, 1,1’-dihexadecyl- is a derivative of bipyridinium, commonly known as viologen. This compound is characterized by the presence of two pyridinium rings connected by a single bond and substituted with hexadecyl groups. Viologens are well-known for their redox properties and are widely studied in the field of supramolecular chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-bipyridinium derivatives typically involves the Zincke reaction, where rigid, electron-rich aromatic diamines react with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This method allows for the production of conjugated oligomers containing multiple aromatic or heterocyclic residues. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 4,4’-bipyridinium, 1,1’-dihexadecyl- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bipyridinium, 1,1’-dihexadecyl- undergoes various chemical reactions, including:
Redox Reactions: The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in UV-vis absorption spectra.
Substitution Reactions: The presence of pyridinium rings allows for nucleophilic substitution reactions, where nucleophiles can replace substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium dithionite for redox reactions and nucleophiles like amines for substitution reactions. The reactions are typically carried out in polar solvents under controlled temperatures .
Major Products Formed
The major products formed from these reactions include reduced forms of the compound in redox reactions and substituted derivatives in nucleophilic substitution reactions .
Wissenschaftliche Forschungsanwendungen
4,4’-Bipyridinium, 1,1’-dihexadecyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 4,4’-bipyridinium, 1,1’-dihexadecyl- exerts its effects involves its redox properties. The compound can undergo reversible reduction, which allows it to participate in electron transfer processes. In biological systems, it can induce apoptosis in cancer cells by damaging cell membranes through electrostatic and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: Similar in structure but with octadecyl groups instead of hexadecyl.
1,1’-Dihexadecyl-4,4’-bipyridinium dichloride: Similar but with chloride ions instead of bromide.
Uniqueness
4,4’-Bipyridinium, 1,1’-dihexadecyl- is unique due to its specific substitution with hexadecyl groups, which enhances its solubility in non-polar solvents and its ability to form aggregates in solution . This property makes it particularly useful in the development of ionic liquid crystals and other advanced materials.
Eigenschaften
CAS-Nummer |
47853-21-4 |
|---|---|
Molekularformel |
C42H74N2+2 |
Molekulargewicht |
607.0 g/mol |
IUPAC-Name |
1-hexadecyl-4-(1-hexadecylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C42H74N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-43-37-31-41(32-38-43)42-33-39-44(40-34-42)36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34,37-40H,3-30,35-36H2,1-2H3/q+2 |
InChI-Schlüssel |
DUYKPDOXCPQLIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


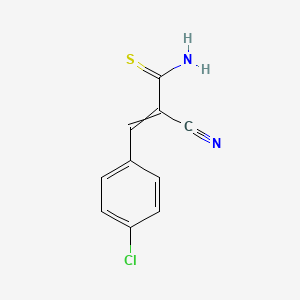

![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)

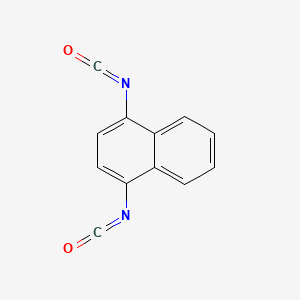
![3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride](/img/structure/B14663960.png)


